Phenthoate acid

Description

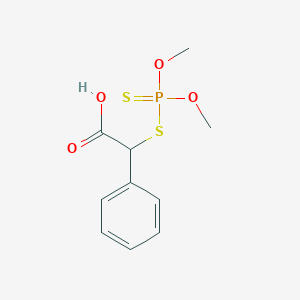

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13O4PS2/c1-13-15(16,14-2)17-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDIDFDHSKJUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058305 | |

| Record name | Phenthoate acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13376-78-8 | |

| Record name | TH-3461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013376788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenthoate acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TH-3461 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H874A3M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Studies Pertaining to Phenthoate Acid

Synthetic Routes to Phenthoate (B1677647)

Phenthoate, chemically known as S-alpha-ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate (B1214789), is the direct precursor to phenthoate acid. inchem.org Its synthesis is a critical first step before any subsequent chemical transformation. The primary synthesis route involves the reaction of a halogenated phenylacetic acid ester with an organophosphorus compound.

Research indicates that phenthoate can be produced through the reaction of α-phenyl-α-bromoethylacetate with O,O-Dimethyldithiophosphoric acid (DMPA). wikipedia.org Similarly, other halogenated derivatives of phenylacetic acid, such as α-chlorophenylacetic acid, can also serve as starting materials for the synthesis of ethyl phenthoate. google.com This reaction establishes the core structure of the phenthoate molecule, which can then undergo further derivatization.

Table 1: Synthesis of Phenthoate

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| α-Phenyl-α-bromoethylacetate | O,O-Dimethyldithiophosphoric acid (DMPA) | Phenthoate |

Chemical Transformation and Derivatization of Phenthoate to this compound

This compound is primarily formed from phenthoate through hydrolysis. inchem.orgnih.gov This transformation can occur under various conditions, including enzymatic action and exposure to different aqueous environments. inchem.org Hydrolysis of organophosphorus esters like phenthoate generally involves the conversion of the phosphate (B84403) tri-ester to a di-ester derivative. viu.ca The specific products can be dependent on the pH of the environment. viu.caresearchgate.net

In biological systems, the transformation is rapid. Studies on mammals show that phenthoate is quickly metabolized, with this compound being identified as a major urinary metabolite. inchem.orgnih.govnih.gov The hydrolysis is facilitated by carboxyesterase enzymes found in the liver and serum, which exclusively yield this compound as the degradation product. inchem.org

Environmental degradation also leads to the formation of this compound. In soil, heat-labile enzymes convert phenthoate to this compound under both aerobic and anaerobic conditions. inchem.org The stability and transformation of phenthoate in water are pH-dependent. Studies of phenthoate in buffered water solutions showed that this compound was the most abundant degradation product, constituting 30-55% of the total, irrespective of the pH (tested at pH 6, 7, and 8). inchem.org The hydrolysis of the carbethoxyester moiety appeared to be fastest at a pH of 8.0, where phenthoate's half-life was approximately 12 days. inchem.orgnih.gov

Besides this compound, hydrolysis can also yield other related compounds. Research has identified demethyl phenthoate and demethyl phenthoate oxon as other major hydrolysis products in water. nih.gov The formation of desmethyl phenthoate was observed to be fastest at pH 6. inchem.org

Table 2: Transformation of Phenthoate to this compound and Other Derivatives

| Condition | Transformation Method | Primary Product | Other Products | Reference |

|---|---|---|---|---|

| Mammalian Metabolism | Enzymatic Hydrolysis (Carboxyesterase) | This compound | Demethyl this compound | inchem.org |

| Soil | Enzymatic Degradation | This compound | Carbon Dioxide, Polar Products | inchem.org |

Metabolism and Biotransformation Pathways of Phenthoate Yielding Phenthoate Acid

Mammalian Biotransformation Mechanisms Leading to Phenthoate (B1677647) Acid Formation

Phenthoate undergoes rapid metabolism in mammals, primarily through oxidative and hydrolytic degradation pathways. inchem.orgpic.int The molecule is broken down into several byproducts, with the resulting metabolites being excreted, to a large extent, in the urine within 24 hours of exposure. pic.int The metabolic processes include ester hydrolysis, oxidative desulfuration, demethylation, and cleavage of phosphorus-sulfur bonds, leading to a variety of metabolites, including the primary product, phenthoate acid. nih.govechemi.comchemicalbook.com

The principal metabolic pathway for phenthoate in mammals involves the hydrolysis of its carboethoxy group. nih.govechemi.com9ele.commolaid.com This reaction cleaves the ester bond in the side chain of the molecule, a process that is considered the most susceptible part of the phenthoate structure to hydrolysis. chemicalbook.comtandfonline.com The direct product of this hydrolytic cleavage is this compound, which has been identified as the primary urinary metabolite in several mammalian studies. nih.govechemi.comsmolecule.com In vitro studies have shown that the rate of this hydrolysis is influenced by pH, with the cleavage of the carbonyletoxy moiety being most rapid at a pH of 8.0. inchem.org

The enzymatic hydrolysis of phenthoate to this compound is catalyzed by a class of enzymes known as carboxylesterases. nih.govechemi.comtandfonline.cominvivochem.cn These enzymes are abundant in the liver and plasma. nih.govcapes.gov.br In vitro experiments using rat liver and serum carboxylesterases have demonstrated that phenthoate is exclusively degraded to this compound through this pathway. inchem.orgcapes.gov.br Research has shown that a partially purified carboxylesterase from rat liver microsomes was seven times more efficient at hydrolyzing phenthoate compared to the less purified microsomal fraction. capes.gov.br The activity of these crucial enzymes can be hindered by certain impurities found in technical-grade phenthoate formulations, leading to a reduction in the formation of this compound. echemi.comcapes.gov.br Additionally, studies have identified that pulmonary alveolar macrophages (PAM) also possess the capability to hydrolyze phenthoate, suggesting a role in the detoxification of the compound when it is inhaled. nih.govcapes.gov.br

| Enzyme Source | Finding | Significance | Reference |

|---|---|---|---|

| Rat Liver and Plasma Carboxylesterases | Rapidly hydrolyze phenthoate to this compound. | Confirms carboxylesterase as the key enzyme in this detoxification pathway. | nih.govinvivochem.cncapes.gov.br |

| Purified Rat Liver Microsomal Carboxylesterase | Showed a sevenfold higher efficacy in hydrolyzing phenthoate compared to the standard microsomal fraction. | Highlights the specific and high efficiency of this enzyme subclass. | capes.gov.br |

| Pulmonary Alveolar Macrophages (PAM) | Capable of hydrolyzing phenthoate at a faster rate than malathion. | Indicates a detoxification role in the lungs against inhaled phenthoate. | nih.govcapes.gov.br |

While ester hydrolysis is a primary route, phenthoate is also metabolized through several other concurrent pathways. nih.govechemi.com These alternative routes include the cleavage of both the P-S and C-S bonds and demethylation of the methoxy (B1213986) groups. chemicalbook.com9ele.comsmolecule.com These parallel degradation processes result in the formation of a diverse array of metabolites alongside this compound. nih.govechemi.com In a documented case of human poisoning, the main metabolites identified in plasma and urine were this compound and demethyl phenthoate oxon acid. nih.govechemi.comtandfonline.comnih.gov

| Metabolite | Formation Pathway | Reference |

|---|---|---|

| Demethyl Phenthoate | Demethylation (P-O-Me cleavage) | echemi.comchemicalbook.com9ele.com |

| Demethyl this compound | Demethylation and Ester Hydrolysis | chemicalbook.com9ele.comtandfonline.com |

| Demethyl Phenthoate Oxon Acid | Demethylation, Oxidative Desulfuration, and Ester Hydrolysis | echemi.com9ele.comtandfonline.com |

| O,O-dimethyl phosphorodithioate (B1214789) | C-S Bond Cleavage | chemicalbook.com9ele.comsmolecule.com |

| O,O-dimethyl phosphorothioate (B77711) | P-S Bond Cleavage | chemicalbook.com9ele.comsmolecule.com |

| Mandelic Acid | Further metabolism following P-S cleavage | nih.govechemi.comsmolecule.com |

Phenthoate itself is a phosphorothioate (P=S), which exhibits little to no direct inhibitory activity on acetylcholinesterase. tandfonline.comwho.int To become a potent inhibitor, it must first undergo metabolic activation to its oxygen analog, or oxon (P=O), which is phenthoate oxon. chemicalbook.comtandfonline.com This bioactivation is an oxidative desulfuration reaction, a process catalyzed by the cytochrome P450 enzyme system. chemicalbook.comtandfonline.com Despite being a necessary precursor for toxicity, phenthoate oxon is frequently not detected in mammalian metabolic studies. nih.govechemi.comtandfonline.comnih.gov It is widely suggested that phenthoate oxon is a highly transient intermediate that is rapidly degraded by other metabolic processes as soon as it is formed. nih.govechemi.comnih.gov The presence of downstream P=O-containing metabolites, such as demethyl phenthoate oxon acid, in urine and plasma provides strong evidence that the formation of the phenthoate oxon precursor did occur. echemi.comchemicalbook.comnih.gov

Another significant route in phenthoate metabolism is demethylation, which involves the cleavage of a P-O-methyl bond. chemicalbook.com9ele.comsmolecule.com This reaction produces desmethylphenthoate. chemicalbook.com This metabolite can then enter other metabolic pathways; for instance, it can undergo oxidative desulfuration to yield desmethylphenthoate oxon. chemicalbook.com Studies in mice have shown that O-demethylated acid and O-demethylated oxon acid are major urinary metabolites, constituting 25.8% and 18.4% of the excreted products, respectively. nih.govechemi.comsmolecule.com In a human poisoning case, both demethyl phenthoate and demethyl phenthoate oxon acid were identified as significant metabolites. nih.govechemi.comtandfonline.comnih.gov The process of demethylation has been observed to be more prominent in environments with a lower pH. chemicalbook.com

Glutathione (B108866) transferases (GSTs) play a role in the detoxification of phenthoate and its metabolites. 9ele.comsmolecule.com It is hypothesized that if the toxic intermediate, phenthoate oxon, is formed, it is subject to rapid degradation by either carboxylesterases or glutathione transferases, which can convert it to demethyl phenthoate oxon acid. nih.govechemi.comtandfonline.comsmolecule.cominvivochem.cnnih.gov GSTs are known to facilitate the O-dealkylation (demethylation) of organophosphate compounds. researchgate.net Furthermore, research on structurally similar organophosphates has demonstrated that glutathione reductase can also contribute to the degradation of phenthoate. acs.org Studies on isolated hepatocytes have shown that phenthoate-induced oxidative stress leads to a decrease in the levels of both glutathione-S-transferase and the antioxidant reduced glutathione (GSH). researchgate.net

Plant Metabolic Pathways of Phenthoate and Resulting this compound

In plants, phenthoate undergoes metabolic transformation through several reactions, primarily oxidation and hydrolysis. inchem.orgpic.int While phenthoate itself is not systemic, it can penetrate the plant cuticle to a limited extent, where it is then metabolized. inchem.org The metabolic pathways are qualitatively similar across different plant species, though the relative proportions of metabolites can vary. inchem.org

The formation of this compound in plants occurs via the hydrolysis of the carboethoxy group of the phenthoate molecule. smolecule.com This reaction is catalyzed by carboxylesterase enzymes present in the plant tissues. However, studies have indicated that this may not be the predominant pathway in all plant species. chemicalbook.com

In many plants, the primary metabolic route involves oxidation of the P=S group to its oxygen analogue, phenthoate oxon, followed by hydrolysis of the phosphorodithioate moiety. pic.intchemicalbook.com This leads to the formation of various degradation products. For instance, in citrus fruits and apples, phenthoate is metabolized into several compounds. inchem.org While this compound is identified as a metabolite, other compounds like mandelic acid, desmethyl phenthoate, and various phosphoric acids are also significant products. inchem.org

In studies on citrus fruits, the major conjugated metabolites found in the peel, in order of importance, were ethyl mandelate, mandelic acid, desmethyl phenthoate, and this compound. inchem.org Similarly, in pears, this compound was identified as one of the water-soluble metabolites alongside O,O-dimethyl-thio-phosphoric acid and O,O-dimethyl dithio phosphoric acid. inchem.orgpic.int This suggests that while this compound is a confirmed metabolite, its yield can be comparatively lower than other degradation products resulting from cleavage at the P-S or C-S bonds. chemicalbook.com

Table 1: Key Metabolites of Phenthoate Identified in Various Plants

| Plant | Metabolites Identified | Primary Metabolic Processes |

| Citrus Fruits (Oranges) | Phenthoate oxon, this compound, demethyl phenthoate, ethyl mandelate, mandelic acid. inchem.orgepa.gov | Oxidation, Hydrolysis |

| Apples | Phenthoate oxon, this compound, phosphoric acid, monomethyl and dimethyl phosphoric acids. inchem.orgnih.gov | Oxidation, Hydrolysis |

| Pears | This compound, O,O-dimethyl-thio-phosphoric acid, O,O-dimethyl dithio phosphoric acid. inchem.orgpic.int | Hydrolysis |

| Cabbage, Strawberries | Elsan carboxy derivatives (this compound), mandelic acid, bis(carbethoxybenzyl)disulfide. nih.gov | Hydrolysis |

Insect Metabolic Pathways of Phenthoate and Resulting this compound

In insects, the metabolism of phenthoate is a crucial factor determining its toxicity and the development of resistance. Similar to mammals, the primary detoxification pathway involves the enzymatic hydrolysis of the carboxyl ester group, which leads directly to the formation of this compound. chemicalbook.comresearchgate.net This reaction is catalyzed by carboxylesterases (CarE), a major class of metabolic enzymes. mdpi.comresearchgate.net

The hydrolysis of the carboethoxy moiety in phenthoate by carboxylesterases results in a less toxic, more water-soluble metabolite (this compound) that can be readily excreted. researchgate.net The presence of a carboxyl ester group in organophosphates like phenthoate makes them susceptible to this hydrolytic action. researchgate.net The efficiency of this detoxification process can vary significantly between insect species and even between resistant and susceptible strains of the same species.

Insecticide resistance in several species, including mosquitoes like Anopheles stephensi, has been linked to qualitative changes in carboxylesterase enzymes. core.ac.uk These altered enzymes exhibit enhanced hydrolytic activity towards phenthoate, leading to faster detoxification and reduced susceptibility to the insecticide. core.ac.uk Therefore, the metabolic pathway yielding this compound is a key mechanism of resistance in many insect pests. researchgate.net While other metabolic reactions such as oxidation via cytochrome P450 monooxygenases and conjugation by glutathione S-transferases also occur, the formation of this compound via carboxylesterase activity is considered a principal route for detoxification. mdpi.com

Table 2: Enzymes Involved in the Metabolism of Phenthoate in Insects

| Enzyme Family | Metabolic Reaction | Resulting Product | Significance |

| Carboxylesterases (CarE) | Hydrolysis of the carboethoxy group. researchgate.netresearchgate.net | This compound | Primary detoxification pathway; resistance mechanism. core.ac.uk |

| Cytochrome P450 Monooxygenases | Oxidative desulfuration. mdpi.com | Phenthoate oxon | Activation to a more potent cholinesterase inhibitor. epa.gov |

| Glutathione S-Transferases (GST) | Dealkylation and dearylation. mdpi.comcore.ac.uk | Demethyl phenthoate | Detoxification. |

Influence of Technical Impurities on this compound Metabolic Formation

Technical grade phenthoate often contains impurities that can significantly alter its metabolic fate and toxicity. inchem.org Two notable impurities are O,S,S-trimethyl phosphorodithioate (TMPDT) and O,O,S-trimethyl phosphorothioate (TMPT). nih.govcapes.gov.br These compounds have been shown to potentiate the toxicity of phenthoate by inhibiting the primary detoxification pathway. inchem.orgresearchgate.net

The primary mechanism of this potentiation is the inhibition of carboxylesterase activity. inchem.org In vitro studies using rat liver and plasma have demonstrated that in the presence of TMPDT and TMPT, the rate of hydrolysis of phenthoate to this compound is substantially diminished. nih.govcapes.gov.brinvivochem.cn These impurities effectively compete for or inhibit the carboxylesterases that are responsible for converting phenthoate into its non-toxic acid metabolite. inchem.org

This inhibition of carboxylesterase-catalyzed detoxification means that more of the parent phenthoate molecule is available to be activated to its highly toxic oxon form, or it persists longer in the organism, leading to increased toxicity. researchgate.net Research has shown a significant reduction in the excretion of this compound when phenthoate is co-administered with these impurities, confirming that the major detoxification pathway is being blocked. researchgate.netinvivochem.cn TMPDT was found to be a more potent inhibitor of liver carboxylesterase than TMPT. capes.gov.br The potentiation of toxicity by these impurities underscores the importance of the metabolic pathway that produces this compound as a critical route for detoxification. inchem.org

Table 3: Effect of Technical Impurities on this compound Formation

| Impurity | Chemical Name | Effect on Metabolism | Consequence |

| TMPDT | O,S,S-Trimethyl phosphorodithioate nih.govcapes.gov.br | Potent inhibitor of carboxylesterases. capes.gov.br | Greatly diminishes the formation of this compound; potentiates phenthoate toxicity. nih.govresearchgate.net |

| TMPT | O,O,S-Trimethyl phosphorothioate nih.govcapes.gov.br | Inhibitor of carboxylesterases. capes.gov.br | Reduces the rate of hydrolysis of phenthoate to this compound. nih.govcapes.gov.br |

Environmental Fate and Degradation Mechanisms of Phenthoate Acid and Its Precursors

Hydrolytic Degradation Leading to Phenthoate (B1677647) Acid in Aqueous Environments

The primary pathway for the formation of phenthoate acid in water is through the hydrolysis of its parent compound, phenthoate. smolecule.comchemicalbook.compic.intchemicalbook.com This process involves the cleavage of the carboethoxy group of the phenthoate molecule. smolecule.comchemicalbook.comchemicalbook.com

Influence of pH on Phenthoate Hydrolysis to this compound

The rate of hydrolytic degradation of phenthoate is significantly influenced by the pH of the aqueous solution. chemicalbook.comchemicalbook.cominchem.orgnih.gov Phenthoate is relatively stable in acidic to neutral conditions (pH 3.9-7.8). smolecule.comnih.gov However, its degradation accelerates in alkaline environments. smolecule.comchemicalbook.comchemicalbook.com

For instance, at a pH of 9.7, approximately 25% of phenthoate is hydrolyzed within 20 days. smolecule.comnih.gov The half-life of phenthoate in water is approximately 12 days at a pH of 8.0. chemicalbook.cominchem.orgnih.govechemi.comnih.gov The hydrolysis of the carboethoxy moiety, leading to the formation of this compound, is fastest at a pH of 8.0. inchem.org this compound is consistently observed as the major degradation product across various pH levels, accounting for 30-55% of the initial amount of phenthoate. inchem.org

While this compound is the primary product, other hydrolysis products can also form. The formation of desmethyl phenthoate, another hydrolysis product, is most rapid at a pH of 6. inchem.org

Table 1: Effect of pH on Phenthoate Degradation

| pH | Stability | Half-life (at pH 8.0) | Primary Hydrolysis Product |

| 3.9-7.8 | Relatively stable. smolecule.comnih.gov | ||

| 8.0 | Degrades fastest. chemicalbook.comchemicalbook.com | ~12 days. chemicalbook.cominchem.orgnih.govechemi.comnih.gov | This compound. inchem.org |

| 9.7 | ~25% hydrolyzed in 20 days. smolecule.comnih.gov |

Photolytic Degradation Pathways Involving this compound Precursors

Phenthoate can undergo photolytic degradation, especially on surfaces exposed to sunlight. pic.intpic.int This process involves the transformation of phenthoate into various photoproducts.

Identification of Photoproducts and Their Formation

The primary photoproduct of phenthoate is phenthoate oxon, which is formed through the oxidation of the P=S group to a P=O group. chemicalbook.compic.intacs.org Other identified photoproducts resulting from the exposure of phenthoate to sunlight include:

Desmethyl phenthoate. chemicalbook.cominchem.org

Mandelic acid. chemicalbook.cominchem.org

bis-[alpha-(carboethoxy)benzyl] disulfide. chemicalbook.cominchem.org

bis-[alpha-carboxybenzyl] disulfide. chemicalbook.com

O,O-dimethyl phosphorothioic acid. inchem.org

The degradation products formed on glass plates exposed to sunlight are essentially the same as those found on citrus leaves and fruits. pic.int

Table 2: Identified Photoproducts of Phenthoate

| Photoproduct | Formation Pathway |

| Phenthoate oxon. chemicalbook.compic.intacs.org | Oxidation of the P=S group to a P=O group. pic.int |

| Desmethyl phenthoate. chemicalbook.cominchem.org | Cleavage of the P-O-Me linkage. chemicalbook.com |

| Mandelic acid. chemicalbook.cominchem.org | Further degradation product. chemicalbook.com |

| bis-[alpha-(carboethoxy)benzyl] disulfide. chemicalbook.cominchem.org | Dimerization of ethyl mercaptophenylacetate, a product of P-S bond cleavage. chemicalbook.com |

| bis-[alpha-carboxybenzyl] disulfide. chemicalbook.com | Further degradation product. chemicalbook.com |

| O,O-dimethyl phosphorothioic acid. inchem.org | Cleavage of the P-S bond. chemicalbook.com |

Microbiological Degradation of Phenthoate to this compound in Soil Ecosystems

In soil, phenthoate is rapidly degraded, primarily through the action of microorganisms. inchem.orgscite.ai The rate of degradation is influenced by environmental conditions that favor microbial activity, such as adequate moisture and warm temperatures, making soil type a secondary factor. inchem.orgpic.int

Subsequent Microbiological Degradation of this compound

Under aerobic conditions and at low concentrations, this compound undergoes extensive microbiological degradation. inchem.org This process can lead to the formation of carbon dioxide (CO2), with up to 50% of the theoretical value being produced, as well as other polar products. inchem.org However, at higher concentrations (e.g., 100 mg/kg) or under anaerobic conditions, this compound degrades via first-order kinetics, which is presumed to be simple hydrolysis. inchem.org

Role of Heat-Labile Soil Enzymes

The initial breakdown of phenthoate to this compound in soil is facilitated by heat-labile soil enzymes. inchem.org This enzymatic conversion occurs under both aerobic and anaerobic conditions. inchem.org The enzymes responsible for this transformation are carboxyesterases, which hydrolyze the ester bond in the phenthoate molecule to form this compound. inchem.orgtandfonline.com The presence of certain impurities in technical phenthoate formulations can inhibit these carboxyesterases, thereby reducing the rate of hydrolysis to this compound. inchem.orgtandfonline.com

Enzymatic Degradation of Phenthoate by Glutathione (B108866) Reductase Affecting Metabolite Formation

The enzymatic degradation of the organophosphorus insecticide phenthoate is a critical process influencing its persistence and the formation of various metabolites in the environment. Research has identified glutathione reductase (GR), an enzyme prevalent in organisms like wheat, as a key player in the breakdown of phenthoate. acs.org Studies have demonstrated that GR, particularly in the presence of the cofactor NADPH, can effectively degrade phenthoate. acs.org The degradation is believed to target the specific chemical structure of phenthoate, which includes an S=P-S bond and a branch structure bonding with a sulfur atom. acs.org

The supernatant of wheat homogenate has shown the ability to degrade phenthoate, an effect that is nullified when the homogenate is boiled, indicating the enzymatic nature of this process. acs.org The degradation of phenthoate by glutathione reductase is significant, with both the enzyme and NADPH being necessary for the most effective breakdown. acs.org The absence of either component leads to a substantial decrease in degradation. acs.org

Table 1: Degradation of Phenthoate by Glutathione Reductase (GR) and NADPH This table illustrates the sequential degradation of phenthoate under different enzymatic conditions based on research findings.

| Condition | Degradation Activity |

|---|---|

| Presence of GR and NADPH | Strongest degradation |

| GR alone | Decreased degradation |

| NADPH alone | Decreased degradation |

| Absence of both GR and NADPH | Little degradation |

Data sourced from studies on wheat germ homogenates. acs.org

Environmental Transport and Distribution of this compound

Soil Mobility and Leaching Studies of this compound

Leaching experiments are crucial for understanding the potential for groundwater contamination. Studies on phenthoate's mobility have been conducted across various soil types, revealing its tendency to be retained in the upper soil profile. inchem.orgpic.int In experiments using soil columns, the majority of applied phenthoate and its metabolites were found in the top 15 cm of soil. inchem.org

The soil's composition, particularly its organic matter content, significantly influences mobility. inchem.orgpic.int In a comparative study, light sandy soil, with lower organic matter, allowed for slightly more leaching than soils with higher organic content like silt loam and clay loam. inchem.orgpic.int Even in sandy soil, however, the amount of residue leaching into the water effluent was relatively low. inchem.org Phenthoate itself is rapidly converted to this compound in most soil conditions, and this metabolite is then subject to further degradation or transport. inchem.org

Table 2: Leaching of Phenthoate and its Metabolites in Different Soil Types This table summarizes the results of a leaching study showing the distribution of radiolabeled phenthoate activity after 30 days.

| Soil Type | Organic Matter (%) | % of Applied Activity in Upper 15 cm of Soil | % of Applied Activity in Water Effluent |

|---|---|---|---|

| Sandy Soil | 1.6 | 72.3% (Phenthoate), 85.7% (Metabolites) | 8.32% (Phenthoate), 6.62% (Metabolites) |

| Silt Loam | 6.0 | 87.3% - 88.8% (Phenthoate) | 2.9% - 6.44% (Phenthoate) |

| Sandy Loam | 3.3 | 89.4% - 90.9% (Metabolites) | 3.39% - 4.21% (Metabolites) |

| Clay Loam | 5.9 | >87% (Phenthoate), >89% (Metabolites) | <6.5% (Phenthoate), <4.3% (Metabolites) |

Data derived from leaching experiments with fortified soil columns. inchem.orgpic.int

Volatilization Processes of Phenthoate and its Influence on Metabolite Distribution

Volatilization is a significant pathway for the dissipation of phenthoate from surfaces, influencing the distribution of its subsequent metabolites. inchem.orgepa.gov Laboratory studies using phenthoate applied to glass plates and exposed to sunlight demonstrated a rapid loss of the parent compound. inchem.orgepa.gov Approximately 90% of the applied phenthoate was lost after 40 hours of exposure, a loss attributed to a combination of volatilization and photolysis. inchem.orgepa.gov

Table 3: Products Recovered from Glass Plates Treated with Phenthoate and Exposed to Sunlight This table shows the relative presence of phenthoate and its metabolites over time.

| Compound | Proportion of Residue After 1 Hour | Proportion of Residue After 35 Hours |

|---|---|---|

| Phenthoate | Major component | Decreased proportion |

| Phenthoate Oxon | Minor component | Increased to 19-28% of residue |

| Desmethyl phenthoate | Minor photoproduct | Present |

| Mandelic acid | Minor photoproduct | Present |

| Bis-[α-(carboethoxy)benzyl] disulfide | Minor photoproduct | Present |

Data based on studies of phenthoate on glass plates exposed to sunlight. inchem.orgepa.gov

Analytical Methodologies for Phenthoate Acid and Its Precursors

Chromatographic Techniques for Detection and Quantification of Phenthoate (B1677647) Acid

Chromatography, particularly in combination with mass spectrometry, remains a cornerstone for the analysis of pesticide residues. It offers high sensitivity and selectivity, allowing for the separation and identification of complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying metabolites of phenthoate, including phenthoate acid. In metabolic studies, acidic extracts from samples like plasma and urine are often methylated before analysis to make the analytes more volatile for GC separation. nih.gov Using this method, researchers have successfully identified this compound, demethyl phenthoate, and demethyl phenthoate oxon acid as key metabolites. nih.gov

The analysis of environmental samples, such as soil extracts, can sometimes be performed directly by GC-MS without extensive cleanup procedures. researchgate.net The use of selected-ion monitoring (SIM) mode in GC-MS enhances the selectivity and sensitivity of the analysis, allowing for the confirmation of pesticide residues at low concentrations. researchgate.net Studies on the degradation of phenthoate in wheat have utilized GC-MS to monitor the parent compound, employing specific capillary columns and temperature programs for effective separation. acs.org

Table 1: GC-MS Parameters for Phenthoate Analysis

| Parameter | Value | Source |

|---|---|---|

| Column | J&W DB5 (5% phenylmethylsiloxane) | acs.org |

| Column Dimensions | 30 m length x 0.25 mm i.d. | acs.org |

| Film Thickness | 0.25 µm | acs.org |

| Injector/Detector Temp. | 280 °C | acs.org |

| Oven Program | 50°C (1 min), then 25°C/min to 125°C, then 10°C/min to 280°C (hold 10.5 min) | acs.org |

| Detection Mode | Selected-Ion Monitoring (SIM) | researchgate.net |

Phenthoate is a chiral pesticide, meaning it exists as two enantiomers (mirror-image isomers). researchgate.netdoi.org Since the formation of this compound from phenthoate via hydrolysis does not affect the chiral center, the resulting acid is also chiral. The enantiomers of a chiral compound can exhibit different toxicities and degradation rates, making their separate analysis crucial. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is the primary technique for this enantioselective analysis.

A significant breakthrough has been the use of reversed-phase HPLC coupled with tandem mass spectrometry (RP-HPLC-MS/MS) for the first-time separation of phenthoate enantiomers. researchgate.netdoi.orgnih.gov This method achieves rapid chiral separation (under 9 minutes) and offers high sensitivity and specificity. researchgate.netdoi.orgnih.gov Another approach involves using a chiral stationary phase, such as cellulose (B213188) tris-3,5-dimethylphenylcarbamate, with UV detection to determine the enantiomeric ratio (ER) in soil samples. researchgate.netnih.gov

Table 2: HPLC Conditions for Phenthoate Enantiomeric Separation

| Parameter | Method 1 (RP-HPLC-MS/MS) | Method 2 (HPLC-UV) | Source |

|---|---|---|---|

| Column | Chiral OJ-RH | Cellulose tris-3,5-dimethylphenylcarbamate | researchgate.netdoi.orgnih.gov, researchgate.netnih.gov |

| Mobile Phase | Methanol/Water (85:15, v/v) | Not specified | researchgate.netdoi.orgnih.gov |

| Flow Rate | 1.0 mL/min | Not specified | researchgate.netdoi.orgnih.gov |

| Column Temperature | 30 °C | Not specified | researchgate.netdoi.orgnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | UV Detection | researchgate.netdoi.orgnih.gov, researchgate.net |

| Elution Order | (-)-phenthoate elutes before (+)-phenthoate | Not specified | doi.org |

Spectrophotometric Determination Methods for Phenthoate and its Breakdown Products

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatography for the quantification of phenthoate. A sensitive method has been developed based on an azo-coupling reaction. jru-b.comjru-b.com In this procedure, phenthoate is treated with a diazotized solution and then coupled with 4-aminoazobenzene, resulting in an orange-colored dye that can be measured with a spectrophotometer. jru-b.comjru-b.com

The resulting color system shows maximum absorbance at a wavelength of 480 nm and adheres to Beer's law within a concentration range of 5 to 40 µg of phenthoate in a 25 mL solution. jru-b.comjru-b.com The method is reported to be highly reproducible and free from interference by other common pesticides. jru-b.comjru-b.com While developed for the parent compound, this technique's principle could potentially be adapted for its breakdown products, including this compound, following appropriate structural modifications.

Table 3: Performance of Azo-Coupling Spectrophotometric Method for Phenthoate

| Parameter | Value | Source |

|---|---|---|

| Wavelength (λmax) | 480 nm | jru-b.comjru-b.com |

| Linear Range | 5 - 40 µg / 25 mL | jru-b.comjru-b.com |

| Molar Absorptivity | 1.083 x 10⁷ L mol⁻¹ cm⁻¹ | jru-b.comjru-b.com |

| Sandell's Sensitivity | 0.99 x 10⁻⁵ µg cm⁻² | jru-b.comjru-b.com |

| Relative Standard Deviation | 0.89% | jru-b.com |

Advanced Sensor Technologies for Related Pesticides and Metabolites

Recent research has focused on developing rapid, portable, and user-friendly sensors for on-site pesticide detection. These advanced technologies often utilize nanomaterials and are supported by theoretical modeling to optimize their performance.

Nanoparticle-based sensors have emerged as a promising technology for the rapid detection of organophosphate pesticides like phenthoate. horizonepublishing.com One innovative approach is a paper-based sensor that uses bimetallic copper-silver (Cu@Ag) core-shell nanoparticles. researchgate.netrsc.org The detection mechanism relies on the strong affinity and interaction between phenthoate and the silver nanoparticles on the sensor. researchgate.netrsc.org This interaction causes the nanoparticles to aggregate, leading to a distinct color change from yellow to purple, which can be observed with the naked eye or quantified with a smartphone. researchgate.net

This sensor demonstrates good performance, with a linear detection range for phenthoate from 50 to 1500 µg L⁻¹ and a limit of detection (LOD) of 15 µg L⁻¹ (0.015 ppm). horizonepublishing.comresearchgate.netrsc.org The use of plasmonic nanoparticles, such as gold (AuNPs) and silver (AgNPs), is a common strategy for colorimetric sensing of organophosphates, where the analyte induces aggregation and a corresponding shift in the localized surface plasmon resonance (LSPR) wavelength. researchgate.netacs.org

The development of advanced analytical methods is increasingly supported by computational chemistry. Density Functional Theory (DFT) is a powerful tool used to investigate the fundamental mechanisms underlying detection techniques. researchgate.netrsc.org In the development of the Cu@Ag nanoparticle sensor for phenthoate, DFT calculations were employed to theoretically investigate and confirm the interaction mechanism between the phenthoate molecule and the nanoparticles. researchgate.netrsc.org

DFT is also used more broadly in pesticide analysis to understand molecular properties and predict behavior. nih.gov For instance, DFT calculations have been used to optimize the molecular geometries of organophosphorus pesticides and calculate their vibrational frequencies. nih.gov This information helps in assigning peaks in Raman spectra and provides theoretical support for qualitative and quantitative analysis. nih.gov Furthermore, DFT can model reaction kinetics, such as the base-catalyzed hydrolysis that leads to the formation of this compound from its parent ester, providing insights into the stability and degradation pathways of these compounds. acs.org

Sample Preparation and Extraction Techniques for this compound Analysis

Matrix Solid-Phase Dispersion (MSPD) for Environmental Samples

Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation process that combines sample disruption, extraction, and cleanup into a single step. mdpi.comnih.gov This technique is particularly effective for extracting pesticides like phenthoate from complex solid and semi-solid environmental matrices, such as soil. researchgate.netpjoes.com The core principle of MSPD involves blending the sample directly with a solid-phase sorbent, which acts as both an abrasive to break down the sample structure and as a bound solvent to facilitate the extraction of target analytes. pjoes.com This homogenization creates a unique, mixed-character phase on the sorbent's surface, enabling efficient isolation of the compounds of interest. pjoes.com The resulting mixture is then transferred to a column, and the analytes are eluted using an appropriate solvent. pjoes.com

The MSPD method offers significant advantages over traditional techniques like liquid-liquid extraction (LLE), including reduced analysis time and cost, lower solvent consumption, and simplified procedures. researchgate.netpjoes.com It eliminates the need for separate conditioning and washing steps, making it a faster and more convenient option for routine monitoring. frontiersin.org

Research has demonstrated the successful application of MSPD for the determination of phenthoate in various types of soil. researchgate.net In one such study, MSPD was optimized for phenthoate extraction by systematically adjusting parameters such as the amount of the solid-phase sorbent, the water content of the soil-sorbent mixture, and the composition and volume of the eluting solvent. researchgate.net The findings from this research highlighted the effectiveness of MSPD in producing clean extracts suitable for subsequent analysis by high-performance liquid chromatography (HPLC). researchgate.net

Detailed findings from a study on phenthoate extraction from soil using MSPD show excellent recovery rates and precision. researchgate.net The method involved dispersing a soil sample with Florisil, adding water to facilitate blending, and eluting with a hexane:ethyl acetate (B1210297) mixture. researchgate.net The recoveries of phenthoate from three different soil types at various fortification levels were consistently high, demonstrating the robustness and reliability of the MSPD technique for environmental analysis. researchgate.net

Table 1: MSPD Method Parameters for Phenthoate Extraction in Soil

| Parameter | Condition | Reference |

|---|---|---|

| Sample Matrix | Soil | researchgate.net |

| Sample Weight | 4 g | researchgate.net |

| Dispersing Sorbent | Florisil | researchgate.net |

| Sorbent Amount | 6 g | researchgate.net |

| Added Water | 3 mL | researchgate.net |

| Eluting Solvent | Hexane:Ethyl Acetate (7:1, v/v) | researchgate.net |

Table 2: Recovery of Phenthoate from Soil using MSPD

| Soil Type | Fortification Level (µg/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|---|---|

| Alkaline Soil 1 | 0.1 | 85 | 4.2 | researchgate.net |

| 1 | 90 | 3.5 | researchgate.net | |

| 10 | 94 | 2.8 | researchgate.net | |

| Alkaline Soil 2 | 0.1 | 82 | 5.1 | researchgate.net |

| 1 | 88 | 4.0 | researchgate.net | |

| 10 | 92 | 3.1 | researchgate.net | |

| Acidic Soil | 0.1 | 75 | 6.5 | researchgate.net |

| 1 | 80 | 5.8 | researchgate.net |

The data indicates that the MSPD method is highly efficient, with recoveries for phenthoate ranging from 75% to 94%, and relative standard deviations between 1.5% and 6.5%. researchgate.net These results underscore the suitability of MSPD as a reliable and precise method for the extraction of phenthoate from environmental soil samples for residue analysis. researchgate.netpjoes.com

Environmental Remediation and Mitigation Strategies for Phenthoate Acid Contamination

Bioremediation Approaches Targeting Phenthoate (B1677647) Acid and Parent Compound

Bioremediation harnesses biological processes to break down environmental pollutants. nih.gov For phenthoate and phenthoate acid, these approaches primarily involve the use of microorganisms and plants to degrade the compounds into less toxic substances.

Microbial Degradation and Bioaugmentation

Microbial action is a key process in the natural attenuation of phenthoate in the environment. The parent compound, phenthoate, is known to be rapidly transformed into this compound by soil enzymes under both aerobic and anaerobic conditions. inchem.orgpic.int The subsequent fate of this compound is highly dependent on environmental conditions. Under aerobic conditions and at low concentrations, this compound undergoes significant microbiological degradation, which can convert it into carbon dioxide and various polar products. inchem.org However, at higher concentrations or in anaerobic environments, its degradation tends to follow first-order kinetics, primarily through hydrolysis. inchem.org Factors that promote microbial activity, such as sufficient moisture and warmer temperatures, are crucial for effective degradation. inchem.org

Bioaugmentation is a proactive remediation strategy that involves introducing specific, pre-selected microorganisms into a contaminated site to enhance the degradation of target pollutants. krishisanskriti.orgresearchgate.net This green technology is considered a promising and cost-effective method for cleaning up pesticide-contaminated soils. anr.fr The efficacy of bioaugmentation relies on the successful establishment and activity of the introduced microbial strains, which must compete with the indigenous microflora. krishisanskriti.org A variety of bacterial genera have been identified as potent pesticide degraders and are potential candidates for bioaugmentation. nih.gov

Table 1: Research Findings on Microbial Degradation of Phenthoate

| Finding | Condition | Primary Outcome | Source |

|---|---|---|---|

| Rapid degradation of phenthoate to this compound | Aerobic and anaerobic soil conditions | Mediated by heat-labile soil enzymes. | inchem.org |

| Extensive degradation of this compound | Aerobic conditions, low concentration | Microbiological degradation to CO2 and polar products. | inchem.org |

| First-order kinetics degradation of this compound | Anaerobic conditions or high concentration (100 mg/kg) | Presumed to be simple hydrolysis. | inchem.org |

| Introduction of specific microorganisms to contaminated sites | General strategy for polluted soils | Enhances the degradation capacity of the site. | krishisanskriti.orgresearchgate.net |

Phytoremediation Potential

Phytoremediation is an environmental cleanup technology that utilizes plants to extract, contain, or degrade contaminants in soil and water. clu-in.orgpsu.edu It is regarded as a potentially low-cost and environmentally sound method for addressing diffuse contamination from pesticides. psu.edu Plants possess natural metabolic capabilities that can be applied to the detoxification of organophosphorus compounds. psu.edu

Research on various organophosphorus pesticides has demonstrated the effectiveness of this approach. oak.go.krkoreascience.kr Studies have shown that plants can take up and accumulate pesticides from the surrounding environment. For certain organophosphorus compounds like fenitrothion (B1672510) and parathion (B1678463), plant accumulation has been identified as a significant removal pathway from water. oak.go.kreeer.org The kinetics of pesticide reduction by certain aquatic plants, such as Acorus gramineus, have been found to follow a first-order reaction model. oak.go.krkoreascience.kreeer.org For instance, plants like amaranth (B1665344) and kidney beans have proven effective in degrading the organophosphate dimethoate (B1670662) in soil, with degradation rates exceeding 90% after 42 days. psu.edu This technology relies on the combined action of the plants themselves and the root-colonizing microbes that can break down toxic compounds into non-toxic metabolites. psu.edu

Abiotic Remediation Technologies for Organophosphates Including Phenthoate

Abiotic remediation involves non-biological processes to degrade or remove contaminants. These technologies often utilize chemical or physical methods to transform pollutants into less harmful substances.

Adsorption Processes

Adsorption is a surface phenomenon where contaminants are removed from a liquid phase by adhering to the surface of a solid material. This method has been investigated for the removal of phenthoate from water. Studies have focused on the use of natural clays (B1170129) like kaolin, montmorillonite, and bentonite, as well as their modified forms known as organoclays. sigmaaldrich.comsigmaaldrich.comnih.gov

Research indicates that modifying clays by treating them with surfactants significantly boosts their capacity to adsorb phenthoate. nih.gov The enhanced adsorption is attributed to hydrophobic interactions between the pesticide and the modified clay surface. Phenthoate, being more hydrophobic, shows a greater tendency for adsorption compared to less hydrophobic pesticides like acetochlor. nih.gov The efficiency of different organoclays varies, with one study reporting the adsorption capacity for phenthoate increasing in the order of TTA-kaolin < TTA-montmorillonite < TTA-bentonite. nih.gov

Table 2: Adsorption of Phenthoate by Clays and Organoclays

| Adsorbent | Key Finding | Underlying Mechanism | Source |

|---|---|---|---|

| Kaolin, Montmorillonite, Bentonite | Adsorption is significantly enhanced by surfactant treatment. | Increased hydrophobicity of the clay surface. | nih.gov |

| Organoclays | Phenthoate is adsorbed to a greater extent than acetochlor. | Higher hydrophobicity of phenthoate leads to stronger hydrophobic interactions. | nih.gov |

| TTA-modified clays | Adsorption amount follows the order: TTA-kaolin < TTA-montmorillonite < TTA-bentonite. | Inconsistent with the organic carbon content of the clays, suggesting other factors are involved. | nih.gov |

Electrochemical and Photocatalytic Degradation

Advanced oxidation processes (AOPs) represent a class of powerful remediation technologies capable of degrading persistent organic pollutants. Among these, electrochemical and photocatalytic methods have shown promise for organophosphate pesticides.

Electrochemical techniques have been investigated for their potential to degrade phenthoate, often using specialized nanosensors. orcid.org Photocatalytic degradation utilizes semiconductor materials that, when activated by light, generate highly reactive species that can break down contaminants. A method using a ZnO/TiO2 composite nanomaterial has been developed for degrading pesticide residues, including organophosphates. google.com This material can be sprayed on plants, and upon exposure to sunlight, it actively degrades the pesticide residues. google.com Other AOPs, such as the nano photo-Fenton process, have also proven highly effective in removing organophosphates like chlorpyrifos (B1668852) from drinking water. researchgate.net Furthermore, degradation of organophosphorus pesticides in aqueous solutions has been achieved using gamma irradiation. jru-b.com

Supercritical Water Extraction

Supercritical fluid and subcritical water extraction are innovative technologies for separating contaminants from environmental matrices. While distinct, both leverage the unique properties of water or other fluids under specific temperature and pressure conditions.

Subcritical water extraction (SCWE) has been successfully applied to extract phenthoate, along with other organophosphates like parathion and diazinon, from contaminated soil. researchgate.net One study achieved a remarkable 99.9% extraction efficiency at a temperature of 150°C and a pressure of 2 MPa. researchgate.net

Supercritical fluid extraction (SFE), often using carbon dioxide (SC-CO2), is another effective technique. SC-CO2 extraction has been used to remove a range of organophosphate pesticides from agricultural wastewater with near-quantitative removal achieved at 90°C and 325 atm. researchgate.netnih.gov This method is considered a clean technology that can simplify sample preparation and speed up the analysis of organophosphates. tandfonline.com

Future Directions in Remediation of this compound in Contaminated Environments

The future of environmental remediation for contaminants like this compound is moving towards more sustainable, efficient, and integrated technological solutions. Research is increasingly focused on overcoming the limitations of conventional methods, which can be slow, costly, or result in secondary pollution. researchgate.net The development of advanced strategies aims to provide robust and eco-friendly approaches for the detoxification of environments contaminated with phenthoate and its metabolites, including this compound.

Emerging research highlights a significant shift towards biological and technology-driven methods. researchgate.net Future progress in the remediation of this compound will likely depend on advancements in biotechnology, nanotechnology, and the creation of hybrid systems that combine multiple techniques for enhanced performance. researchgate.net The key future directions involve the refinement of bioremediation through genetic engineering, the application of novel nanomaterials, and the integration of various physical, chemical, and biological processes. researchgate.netmbl.or.krnih.gov

Advanced Bioremediation Techniques

Bioremediation is considered a cost-effective and environmentally sound approach for pesticide contamination. mdpi.comnih.gov Future developments are centered on enhancing the efficiency and predictability of these biological processes. researchgate.net

Genetic and Enzyme Engineering : A significant frontier is the use of genetic engineering to develop microorganisms with superior degradation capabilities. mbl.or.kr Technologies like CRISPR and Zinc Finger Nucleases (ZFNs) offer the potential to precisely modify the genes of bacteria and fungi, enhancing the expression and efficacy of enzymes that break down organophosphates. mbl.or.kr Researchers are working to identify and isolate novel enzymes, such as organophosphorus hydrolase (OPH) and carboxylesterases, which are capable of hydrolyzing phenthoate into less toxic compounds like this compound and subsequent metabolites. mbl.or.kracs.orgnih.gov The goal is to create robust microbial strains that can thrive in contaminated environments and efficiently mineralize the target pollutants. researchgate.net The use of multi-omics technologies—genomics, proteomics, and metabolomics—is becoming crucial for understanding the intricate microbial degradation pathways and optimizing them. mbl.or.kr

Microbial Consortia and Bioaugmentation : Rather than relying on single microbial species, future strategies will increasingly utilize synergistic microbial consortia. mdpi.com Bioaugmentation, the process of introducing specific, pre-grown microbial cultures to a contaminated site, can accelerate the degradation of pollutants by boosting the catabolic activity of the native microbial population. nih.govmdpi.comfrontiersin.org Research is focused on identifying the most effective combinations of microorganisms that can work together to completely break down complex pesticides into harmless end products like carbon dioxide and water. mdpi.com

Nanoremediation

Nanotechnology offers powerful tools for environmental cleanup due to the high reactivity and large surface-to-volume ratio of nanoparticles. nih.govfrontiersin.org

Nano-zerovalent Iron (nZVI) : Nano-zerovalent iron has shown significant promise in degrading a variety of organic contaminants, including pesticides. nih.govcwejournal.org These nanoparticles can act as powerful reducing agents and catalysts, promoting the breakdown of persistent compounds. cwejournal.org Future research will focus on improving the stability and delivery of nZVI in soil and water systems and investigating its long-term environmental fate and potential toxicity. nih.gov

Nano-bioremediation : An emerging hybrid approach involves combining nanotechnology with bioremediation. nih.gov Nanoparticles can be used to increase the bioavailability of contaminants to microorganisms or be integrated with microbial cells to enhance their enzymatic activities. nih.gov Nano-phytoremediation, which uses nanoparticles to boost the ability of plants to uptake and degrade pollutants, is also a promising area of investigation. nih.govfrontiersin.org

Hybrid and Integrated Remediation Systems

Recognizing that no single technology is a panacea, the future lies in the development of integrated or hybrid systems that combine the strengths of different approaches. researchgate.net

Coupled Technologies : Combining methods such as soil washing with advanced oxidation processes (AOPs) or coupling AOPs with biological treatments can lead to more complete and efficient contaminant removal. researchgate.net For instance, an AOP could be used to partially oxidize phenthoate, making the resulting this compound more amenable to subsequent microbial degradation. researchgate.net

Constructed Wetlands (CWs) : Constructed wetlands are a sustainable technology that integrates physical, chemical, and biological processes for water treatment. nih.gov They can effectively remove organophosphate pesticides through a combination of microbial degradation, plant absorption, and substrate adsorption. nih.gov Future research will optimize the design and operation of CWs specifically for pesticide-contaminated wastewater, focusing on factors like hydraulic retention time, substrate materials, and the selection of appropriate wetland vegetation to maximize removal efficiency, which can range from 38% to 100% depending on the system and pesticide type. nih.gov

The table below summarizes the emerging remediation technologies with future potential for this compound.

| Future Technology | Core Mechanism | Potential Advantages | Research Focus & Challenges |

|---|---|---|---|

| Genetically Engineered Microorganisms (GEMs) | Enhanced enzymatic degradation of organophosphates through modified genetic pathways. mbl.or.kr | High specificity and efficiency; potential for complete mineralization of pollutants. researchgate.netmbl.or.kr | Public acceptance; regulatory hurdles; ensuring stability and survival of GEMs in the environment. researchgate.net |

| Nano-bioremediation | Use of nanoparticles to enhance microbial degradation processes and contaminant bioavailability. nih.gov | Increased reaction rates; synergistic effects between nanoparticles and microbes. nih.govfrontiersin.org | Potential nanoparticle toxicity; aggregation of nanoparticles; scaling from lab to field. nih.gov |

| Hybrid Systems (e.g., AOP + Bioremediation) | Sequential application of chemical oxidation and biological degradation to break down complex molecules. researchgate.net | Overcomes limitations of single methods; can treat a wider range of contaminants effectively. researchgate.net | Process optimization and integration; potential for higher operational costs. |

| Constructed Wetlands (CWs) | Combines phytoremediation, microbial degradation, and physical adsorption in a managed ecosystem. nih.gov | Sustainable, low-cost, and low-energy; provides ecological co-benefits. nih.gov | Large land area requirement; efficiency is dependent on climate and hydraulic load. nih.gov |

Q & A

Q. What analytical methods are recommended for detecting phenthoate residues in agricultural products?

Phenthoate residues can be quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). For non-specialized labs, colorimetric paper-based sensors impregnated with bimetallic nanoparticles (e.g., Cu@Ag core–shell NPs) offer a cost-effective alternative, with a detection limit of 15 µg/L and smartphone-assisted readouts . Traditional methods like solvent extraction followed by gas chromatography (GC) are also viable but may lack sensitivity for trace enantiomer differentiation .

Q. How does phenthoate interact with acetylcholinesterase (AChE) in non-target organisms?

Phenthoate inhibits AChE by phosphorylating the enzyme’s active site, disrupting neurotransmitter breakdown. In fish models (e.g., Cyprinus carpio), sublethal exposure (e.g., 2–4 mg/L) reduces AChE activity by 40–60%, correlating with behavioral abnormalities. Methodologically, AChE activity assays (e.g., Ellman’s method) should be paired with histopathological analysis to assess tissue-specific toxicity .

Q. What factors influence phenthoate’s environmental persistence in soil and water systems?

Phenthoate exhibits a soil half-life of ~35 days under field conditions, with biodegradation (30–75 days) occurring via microbial action. Hydrolysis is pH-dependent, with base-catalyzed degradation (half-life: 2.4 years at pH 8). In aquatic systems, adsorption to sediment and bioconcentration in organisms (BCF: 3.7–713) are critical factors. Researchers should conduct parallel lab and field studies to account for variable soil microbiota and organic content .

Q. How should contradictory data on phenthoate’s biodegradation be addressed?

Discrepancies arise between standardized biodegradation tests (e.g., MITI test, which classifies phenthoate as non-biodegradable) and field observations (30–75-day degradation). To resolve this, use isotopic labeling (e.g., ¹⁴C-phenthoate) to track degradation pathways and quantify microbial contributions in site-specific soils .

Advanced Research Questions

Q. What methodologies enable enantioselective analysis of phenthoate in complex matrices?

Enantiomer separation requires chiral chromatography (e.g., OJ-RH column) with RP-HPLC-MS/MS. Optimal conditions include methanol/water (85:15 v/v) mobile phase, 1 mL/min flow rate, and 30°C column temperature. Pretreatment with acetonitrile extraction and graphitized carbon black cleanup minimizes matrix interference. Field trials show stereoselective degradation, with (−)-phenthoate degrading faster than (+)-phenthoate in citrus .

Q. How can nanoparticle-based sensors improve phenthoate detection in resource-limited settings?

Cu@Ag core–shell NPs functionalized on paper substrates enable rapid detection via aggregation-induced color shifts. The mechanism involves phenthoate’s affinity for Ag NPs, validated by DFT calculations (e.g., Gaussian 16.0 software). This method achieves 92.6–97.4% recovery in food/water samples. For validation, cross-check results with HPLC-MS/MS to ensure accuracy .

Q. What experimental designs resolve discrepancies in phenthoate’s photodegradation rates?

Reported photodegradation half-lives vary widely (e.g., 11 minutes vs. 5 hours for atmospheric hydroxyl radical reactions). Controlled lab studies using simulated sunlight (e.g., xenon arc lamps) and standardized pH/temperature conditions are critical. Pair these with real-time monitoring (e.g., UV-Vis spectroscopy) to quantify intermediate products .

Q. How do species-specific differences in phenthoate toxicity inform risk assessment models?

Acute toxicity (LC₅₀) varies by species (e.g., 2.8 mg/L for Labeo rohita vs. 4.1 mg/L for Cyprinus carpio). Use species sensitivity distribution (SSD) models and probabilistic approaches to extrapolate lab data to ecosystems. Include biomarkers like hematological parameters and oxidative stress indicators for holistic assessments .

Data Analysis and Interpretation

Q. How should researchers address variability in phenthoate residue data across crops?

Residue levels depend on application method (e.g., low-volume vs. dilute sprays) and crop physiology. For citrus, phenthoate accumulates in rind (up to 1.8 mg/kg) but not pulp. Use supervised trial data (e.g., EU MRLs) and compartmental modeling to predict residue dissipation kinetics. Always validate with post-harvest interval studies .

Q. What statistical approaches are optimal for analyzing phenthoate’s sublethal effects?

Multivariate analysis (e.g., PCA or MANOVA) can disentangle correlated variables (e.g., AChE inhibition vs. oxidative stress). For dose-response studies, nonlinear regression (e.g., probit models) quantifies thresholds for behavioral or physiological effects. Ensure sample sizes account for intra-species variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.